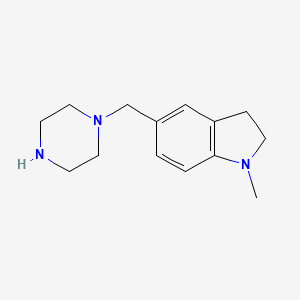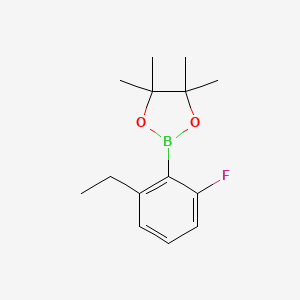
2-Ethyl-6-fluorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-ethyl-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. A common method includes:
Starting Materials: 2-Ethyl-6-fluorophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki–Miyaura coupling.
Solvents: Polar aprotic solvents like THF, DCM, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reaction Conditions: Typically conducted at room temperature to 80°C, depending on the specific reaction.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Ethyl-6-fluorophenylboronic acid pinacol ester is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The primary mechanism of action for 2-Ethyl-6-fluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:
Transmetalation: The transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the ethyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the ethyl group, affecting its reactivity and steric properties.
2-Ethylphenylboronic Acid Pinacol Ester: Lacks the fluorine atom, which influences its electronic properties.
Uniqueness
2-Ethyl-6-fluorophenylboronic acid pinacol ester is unique due to the combined presence of the ethyl and fluorine substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of cross-coupling reactions.
Propiedades
Fórmula molecular |
C14H20BFO2 |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
2-(2-ethyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-8-7-9-11(16)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
Clave InChI |
DOYUNGCYWBNHEW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





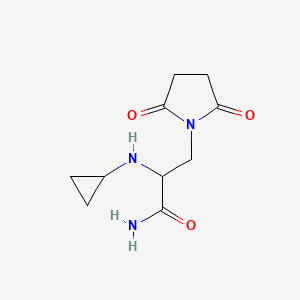
![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
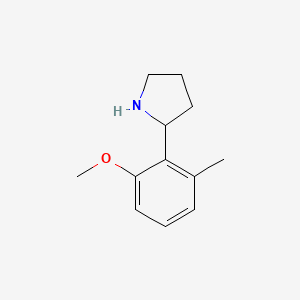

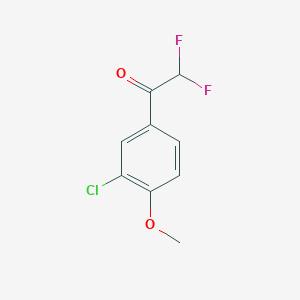
![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)
